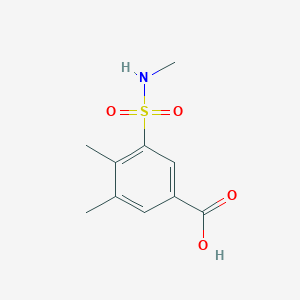

3,4-dimethyl-5-(methylsulfamoyl)benzoic Acid

Descripción

Propiedades

IUPAC Name |

3,4-dimethyl-5-(methylsulfamoyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-6-4-8(10(12)13)5-9(7(6)2)16(14,15)11-3/h4-5,11H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVNQORQYNHQZTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)S(=O)(=O)NC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethyl-5-(methylsulfamoyl)benzoic acid typically involves the following steps:

Nitration: The starting material, 3,4-dimethylbenzoic acid, undergoes nitration to introduce a nitro group at the 5-position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Sulfonation: The amino group is subsequently sulfonated using chlorosulfonic acid to form the sulfonamide.

Methylation: Finally, the sulfonamide is methylated using methyl iodide to yield 3,4-dimethyl-5-(methylsulfamoyl)benzoic acid.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 3,4-dimethyl-5-(methylsulfamoyl)benzoic acid can undergo oxidation reactions, particularly at the methyl groups, to form corresponding carboxylic acids.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-donating effects of the methyl groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or hydrogenation using a palladium catalyst.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of 3,4-dimethyl-5-(methylsulfamoyl)benzoic acid derivatives with carboxylic acid groups.

Reduction: Formation of 3,4-dimethyl-5-(methylamino)benzoic acid.

Substitution: Halogenated derivatives of 3,4-dimethyl-5-(methylsulfamoyl)benzoic acid.

Aplicaciones Científicas De Investigación

Inhibition of Glycerol-3-Phosphate Acyltransferase (GPAT)

One of the notable applications of 3,4-dimethyl-5-(methylsulfamoyl)benzoic acid is its potential as an inhibitor of glycerol-3-phosphate acyltransferase. GPAT plays a critical role in lipid metabolism, specifically in the synthesis of triglycerides and phospholipids. Inhibiting this enzyme can have significant implications for developing anti-obesity therapeutics:

- Mechanism : The compound interacts with the active site of GPAT, leading to reduced enzyme activity and subsequent alterations in lipid accumulation.

- Research Findings : Studies have demonstrated that modifications at the 4 and 5 positions of the benzoic acid ring enhance inhibitory activity against GPAT. For instance, compounds with hydrophobic substituents showed improved potency compared to their less substituted counterparts .

Potential Anti-inflammatory Properties

Research indicates that derivatives of benzoic acids, including 3,4-dimethyl-5-(methylsulfamoyl)benzoic acid, may possess anti-inflammatory properties:

- Mechanism : The structural characteristics allow for interactions with inflammatory pathways, potentially modulating cytokine production.

- Case Studies : Investigations into similar compounds have shown promise in reducing inflammation markers in vitro and in vivo .

Pharmacological Research

The compound is also being explored for its pharmacological properties beyond GPAT inhibition:

- Drug Development : Its unique structure positions it as a candidate for further exploration in drug design aimed at metabolic disorders.

- Bioactivity Assessments : Various studies are ongoing to evaluate the compound's effects on cellular pathways related to metabolism and inflammation .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 3,4-dimethyl-5-(methylsulfamoyl)benzoic acid is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent type, position, and electronic properties significantly influence the behavior of benzoic acid derivatives. Below is a comparative analysis with key analogs:

Table 1: Structural and Physical Properties of Selected Benzoic Acid Derivatives

Key Observations:

- Electron-Withdrawing vs. Donating Groups : Chlorine substituents (e.g., in and ) increase electronegativity, enhancing reactivity in electrophilic substitutions compared to methyl groups in the target compound.

- Steric Effects : The isobutylsulfamoyl group in increases steric hindrance, reducing solubility in polar solvents compared to the methylsulfamoyl analog .

- Biosensor Compatibility : The target compound’s methyl groups and sulfonamide moiety may align with biosensor promiscuity trends observed in , where substituent position (para > ortho > meta) governs recognition .

Chemical Reactivity and Metal Chelation

Sulfonamide-containing benzoic acids exhibit varied metal-binding properties. highlights that lanthanide complexes with benzoic acid derivatives depend on substituent electronegativity and steric bulk. The methylsulfamoyl group in the target compound likely forms weaker chelates with metal ions compared to hydroxyl or carboxyl-rich analogs (e.g., gallic acid in ) .

Actividad Biológica

3,4-Dimethyl-5-(methylsulfamoyl)benzoic acid, also known as ARN23746, is a compound that has garnered attention for its biological activities, particularly in the context of neurological disorders and its potential as a selective inhibitor of the Na-K-2Cl cotransporter (NKCC1). This article provides a comprehensive overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, and comparisons with related compounds.

Chemical Structure and Properties

- Chemical Formula : C₉H₁₃N₃O₃S

- CAS Number : 851168-79-1

- Molecular Weight : 215.27 g/mol

The compound features a benzoic acid structure with dimethyl and methylsulfamoyl substituents, which contribute to its unique pharmacological properties.

ARN23746 acts primarily as a selective inhibitor of NKCC1, which plays a crucial role in chloride ion transport within neurons. By inhibiting NKCC1, the compound can modulate intracellular chloride levels, thereby influencing neuronal excitability and function. This mechanism is particularly relevant in the context of neurodevelopmental disorders such as autism and other conditions characterized by altered chloride homeostasis .

In Vitro Studies

In vitro studies have demonstrated that 3,4-dimethyl-5-(methylsulfamoyl)benzoic acid exhibits significant inhibitory activity against NKCC1. For example:

- Inhibition Rate : At a concentration of 100 µM, ARN23746 showed an inhibition rate of approximately 88.5%, outperforming the FDA-approved diuretic bumetanide, which had an inhibition rate of 71.7% .

- Metabolic Stability : The compound displayed improved metabolic stability in mouse liver homogenates with a half-life exceeding 60 minutes .

In Vivo Studies

Animal models have been used to assess the efficacy of ARN23746 in various neurological contexts:

- Mouse Models : In studies involving mouse models of Down syndrome and autism, ARN23746 demonstrated significant efficacy in improving behavioral outcomes associated with these disorders .

- Neuroprotective Effects : The compound has been shown to promote the clearance of amyloid-beta peptides in Alzheimer’s disease models, suggesting potential neuroprotective effects .

Comparative Analysis

A comparison with other benzoic acid derivatives highlights the unique profile of ARN23746:

| Compound Name | NKCC1 Inhibition (%) | Metabolic Stability (Half-life) | Notes |

|---|---|---|---|

| ARN23746 | 88.5 | >60 min | Selective NKCC1 inhibitor |

| Bumetanide | 71.7 | Varies | Non-selective NKCC1 inhibitor |

| Other Sulfamoyl Derivatives | Varies | Varies | Less potent or selective |

Case Studies

Several case studies have explored the applications of ARN23746:

- Down Syndrome Model : In a study involving mice genetically modified to model Down syndrome, treatment with ARN23746 resulted in improved cognitive function and reduced behavioral deficits associated with the disorder.

- Autism Spectrum Disorder (ASD) : Another study reported that administration of ARN23746 improved social interaction behaviors in mouse models of ASD, indicating its potential therapeutic role .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.